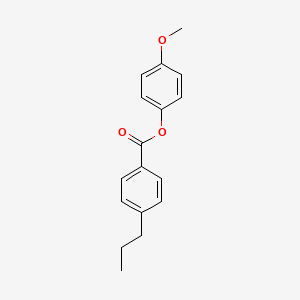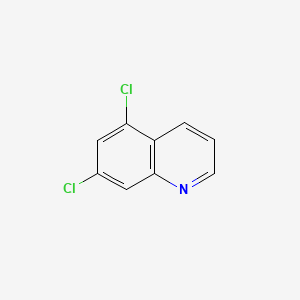
5,7-ジクロロキノリン
説明
5,7-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is a derivative of quinoline, a class of compounds that have been extensively studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of 5,7-Dichloroquinoline derivatives has been described in the literature. For instance, a study describes the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The process involves the reaction of 4,7-dichloroquinoline and o-phenylenediamine in the presence of ethanol under reflux in an ultrasonic bath .Molecular Structure Analysis
The molecular structure of 5,7-Dichloroquinoline consists of a quinoline core with two chlorine atoms at the 5 and 7 positions . The molecular weight of this compound is 198.05 g/mol .Chemical Reactions Analysis
The chemical reactions involving 5,7-Dichloroquinoline are typically centered around its quinoline core. One study describes the reaction of 4,7-dichloroquinoline with o-phenylenediamine to yield N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine .Physical and Chemical Properties Analysis
The physical and chemical properties of 5,7-Dichloroquinoline include a molecular weight of 198.05 g/mol and a molecular formula of C9H5Cl2N .科学的研究の応用
抗マラリア活性
5,7-ジクロロキノリン: は、抗マラリア剤としての可能性が研究されています。この化合物の誘導体は、中程度から高い抗マラリア活性を示し、一部の化合物は、50 μM未満の半数最大阻害濃度(IC50)値を示しています。 これは、5,7-ジクロロキノリンが新しい抗マラリア薬の開発のための貴重な足場となる可能性を示唆しています .
抗菌性
5,7-ジクロロキノリン誘導体の抗菌特性は評価されており、一部は、さまざまな細菌株に対して中程度から良好な阻害帯を示しています。 これは、これらの化合物が細菌感染症の治療における可能性と、新しい抗菌剤の開発における使用を示唆しています .
抗癌の可能性
研究により、特定の5,7-ジクロロキノリン誘導体が抗癌活性を有することが示されています。これらの化合物は、ヒト乳がん(MCF-7)、結腸癌(HCT-116)、および子宮頸がん(HeLa)細胞株を含むさまざまな癌細胞株に対して試験されています。 一部の誘導体は、MCF-7細胞に対して選択的な細胞毒性を示しており、癌治療における可能性を強調しています .
殺虫効果
研究により、5,7-ジクロロキノリン誘導体は、マラリアやデング熱の媒介者に対して有意な幼虫殺傷および蛹殺傷特性を有することが実証されています。 これは、これらの媒介者によって媒介される疾患の蔓延を抑制するための殺虫剤としての使用を示唆しています .
抗ベクター剤
この化合物は、マラリア原虫の感受性株の増殖を阻害する能力があり、抗ベクター剤として有望な結果を示しています。 これは、媒介者自体に対しても有効な、新しい抗マラリア薬およびウイルス殺傷剤の開発につながる可能性があります .
医薬品中間体
5,7-ジクロロキノリン: は、よく知られている抗マラリア薬であるクロロキンリン酸塩の合成における中間体として使用されます。 また、抗菌活性を示すハイブリッドアミノキノリン-トリアジン誘導体の合成にも役割を果たしています .
Safety and Hazards
将来の方向性
Research into 5,7-Dichloroquinoline and its derivatives continues to be a promising area of study. For instance, a study has synthesized a new quinoline (4,7-dichloroquinoline) derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . This suggests potential applications in the development of new antimalarial and virucidal agents .
作用機序
Target of Action
5,7-Dichloroquinoline is a derivative of quinoline, which has been found to have antimicrobial, antimalarial, and anticancer activity . The primary targets of 5,7-Dichloroquinoline are likely similar to those of other quinoline derivatives, such as the heme detoxification pathway in Plasmodium parasites and lysosomes in cells .
Mode of Action
Like other quinoline derivatives, 5,7-Dichloroquinoline likely inhibits heme detoxification within the Plasmodium food vacuole, leading to the accumulation of toxic heme and parasite death . It may also accumulate preferentially in the lysosomes of cells .
Biochemical Pathways
Given its similarity to other quinoline derivatives, it may interfere with the heme detoxification pathway in plasmodium parasites, leading to their death . It may also affect cellular processes by accumulating in lysosomes .
Result of Action
5,7-Dichloroquinoline has been found to have antimicrobial, antimalarial, and anticancer activity . In particular, it has shown significant growth inhibition of both sensitive strains of Plasmodium falciparum . It also has insecticidal effects on larval vectors of malaria and dengue diseases .
Action Environment
The action, efficacy, and stability of 5,7-Dichloroquinoline can be influenced by various environmental factors. For example, the offshore area has gradually become the final reception of pollutants produced by industry, agriculture, and service industries . These pollutants can affect the distribution and activity of 5,7-Dichloroquinoline in the environment.
生化学分析
Biochemical Properties
5,7-Dichloroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5,7-Dichloroquinoline has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby affecting cellular replication processes . Additionally, it can bind to DNA and RNA, interfering with their normal functions and leading to alterations in gene expression .
Cellular Effects
The effects of 5,7-Dichloroquinoline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5,7-Dichloroquinoline can disrupt the normal signaling pathways by inhibiting key enzymes and receptors involved in signal transduction . This disruption can lead to altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis. Furthermore, 5,7-Dichloroquinoline can modulate gene expression by binding to DNA and RNA, resulting in the upregulation or downregulation of specific genes .
Molecular Mechanism
At the molecular level, 5,7-Dichloroquinoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. 5,7-Dichloroquinoline can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can affect various metabolic pathways and cellular processes. Additionally, 5,7-Dichloroquinoline can interact with DNA and RNA, leading to changes in their structure and function. This interaction can result in the inhibition of transcription and translation processes, ultimately affecting protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dichloroquinoline have been studied over different time periods. It has been observed that the stability and activity of 5,7-Dichloroquinoline can vary over time. For instance, prolonged exposure to 5,7-Dichloroquinoline can lead to its degradation, resulting in reduced efficacy . Additionally, long-term studies have shown that 5,7-Dichloroquinoline can have lasting effects on cellular function, including persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 5,7-Dichloroquinoline in animal models have been studied to determine its therapeutic potential and toxicity. It has been found that the effects of 5,7-Dichloroquinoline vary with different dosages. At lower doses, 5,7-Dichloroquinoline can exhibit therapeutic effects, such as antimalarial and antimicrobial activity . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5,7-Dichloroquinoline is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of 5,7-Dichloroquinoline. Additionally, 5,7-Dichloroquinoline can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 5,7-Dichloroquinoline within cells and tissues are critical for its biological activity. 5,7-Dichloroquinoline can be transported across cell membranes by specific transporters and can bind to various proteins within the cell . This binding can influence its localization and accumulation within different cellular compartments. Additionally, the distribution of 5,7-Dichloroquinoline within tissues can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5,7-Dichloroquinoline is essential for its activity and function. It has been observed that 5,7-Dichloroquinoline can localize to specific cellular compartments, such as the nucleus and mitochondria . This localization can be influenced by targeting signals and post-translational modifications. The subcellular localization of 5,7-Dichloroquinoline can affect its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
5,7-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGNPWMLQHOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617812 | |
| Record name | 5,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4964-77-6 | |
| Record name | 5,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



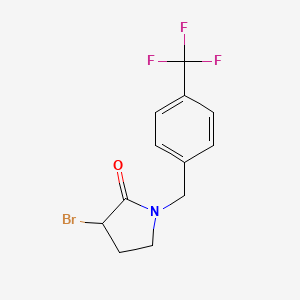

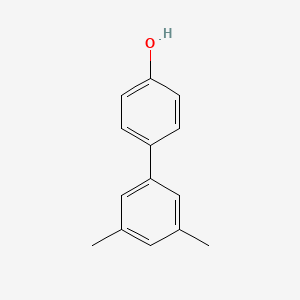
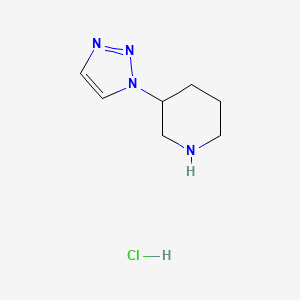
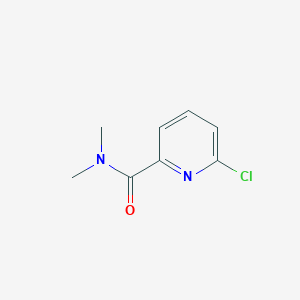
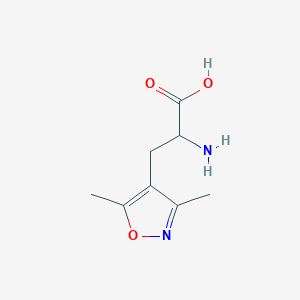
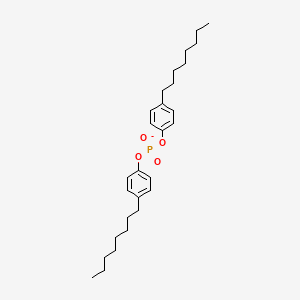
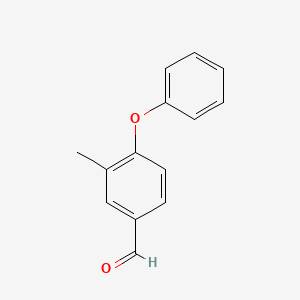
![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
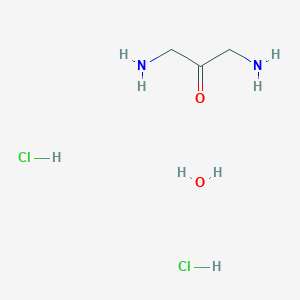
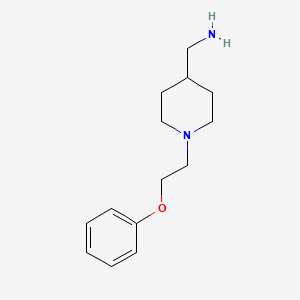
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)
